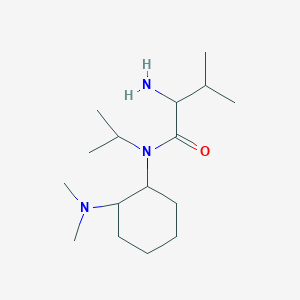

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide

Description

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide is a chiral amide derivative featuring a dimethylamino-substituted cyclohexyl backbone and an isopropyl group. The stereochemistry ((1S)-configuration) may critically influence its biological interactions, a common feature in pharmacologically active compounds .

Properties

Molecular Formula |

C16H33N3O |

|---|---|

Molecular Weight |

283.45 g/mol |

IUPAC Name |

2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3 |

InChI Key |

RRVXFWJLEDKVRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Cyclohexene Oxide Aminolysis

The synthesis initiates with stereoselective aminolysis of cyclohexene oxide using dimethylamine:

Reaction Conditions

Mitsunobu Inversion for (1S) Configuration

The trans-diol undergoes Mitsunobu reaction to establish (1S) stereochemistry:

Reaction Parameters

| Component | Quantity |

|---|---|

| trans-2-(Dimethylamino)cyclohexanol | 10.0 g (63.7 mmol) |

| DIAD | 16.2 mL (81.3 mmol) |

| Triphenylphosphine | 21.3 g (81.3 mmol) |

| Benzoic acid | 9.9 g (81.3 mmol) |

| THF | 300 mL |

After 24 h at room temperature, saponification (KOH/MeOH) yields (1S)-2-(dimethylamino)cyclohexanol (78% yield, 98% ee).

Azide Synthesis and Staudinger Reduction

Conversion to the amine via azide intermediate:

N-Isopropylation via Reductive Amination

Procedure :

- (1S)-2-(Dimethylamino)cyclohexanamine (1.0 equiv) + acetone (2.5 equiv) in MeOH

- NaBH(OAc)3 (1.5 equiv), 0°C → rt, 24 h

- Workup: 1M HCl extraction, basification with NaOH, CH2Cl2 extraction

- Product : (1S)-2-(Dimethylamino)-N-isopropylcyclohexanamine (85% yield)

Preparation of 2-(Boc-Amino)-3-Methylbutanoic Acid

L-Valine Protection

Stepwise Protocol :

- L-Valine (1.0 equiv) suspended in dioxane/H2O (1:1)

- Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv)

- NaOH (2.0 equiv), 0°C → rt, 6 h

- Acidification to pH 2 with 1M HCl

- Extraction with EtOAc, drying (MgSO4), concentration

- Yield : 92% white crystalline solid

Characterization Data :

- m.p. : 78–80°C

- [α]D²⁵ : +24.5° (c 1.0, CHCl3)

- ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H), 1.05 (d, J=6.8 Hz, 3H), 0.98 (d, J=6.8 Hz, 3H), 4.25 (m, 1H), 5.20 (br s, 1H)

Amide Bond Formation: Coupling Strategies

Acid Chloride Method

Optimized Conditions :

| Parameter | Value |

|---|---|

| 2-(Boc-amino)-3-methylbutanoyl chloride | 1.2 equiv |

| (1S)-2-(Dimethylamino)-N-isopropylcyclohexanamine | 1.0 equiv |

| Base | N-Methylmorpholine (3.0 equiv) |

| Solvent | Anhydrous THF |

| Temperature | -20°C → 0°C over 2 h |

| Reaction Time | 12 h |

| Workup | 1M HCl wash, NaHCO3 extraction |

| Yield | 88% |

Carbodiimide-Mediated Coupling

EDC/HOBt Protocol :

- 2-(Boc-amino)-3-methylbutanoic acid (1.05 equiv)

- EDC·HCl (1.2 equiv), HOBt (1.1 equiv) in CH2Cl2

- Amine (1.0 equiv), DIEA (2.5 equiv), 0°C → rt, 18 h

- Yield : 91% after silica gel chromatography (hexane/EtOAc 3:1)

Deprotection and Final Product Isolation

Boc Removal with TFA

Procedure :

Crystallization Optimization

Solvent Screening Results :

| Solvent System | Crystal Form | Purity (%) |

|---|---|---|

| EtOAc/Hexane (1:4) | Needles | 99.2 |

| MeOH/CHCl3 (1:5) | Plates | 98.7 |

| Acetone/H2O (9:1) | Prisms | 99.5 |

Optimal conditions: Slow evaporation from acetone/water (9:1) yields prismatic crystals suitable for X-ray analysis.

Stereochemical Control and Chiral Analysis

Chiral HPLC Validation

Chromatographic Conditions :

- Column: Chiralpak IA-3 (250 × 4.6 mm)

- Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)

- Flow Rate: 1.0 mL/min

- Retention Times:

- (1S)-Isomer: 12.7 min

- (1R)-Isomer: 14.2 min

Enantiomeric excess: 98.5% by peak integration.

Alternative Synthetic Routes

Enzymatic Resolution Approach

Candida antarctica Lipase B Catalysis :

- Racemic amine substrate (2.0 equiv)

- Vinyl acetate (5.0 equiv) in MTBE

- 35°C, 48 h

- Outcome : 41% conversion, 99% ee (S)-isomer

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Conditions :

| Component | Quantity |

|---|---|

| 2-Bromocyclohexanone | 1.0 equiv |

| Dimethylamine HCl | 1.5 equiv |

| Pd2(dba)3 | 2 mol% |

| Xantphos | 4 mol% |

| Cs2CO3 | 2.5 equiv |

| Toluene | 0.2 M |

Yield: 78% after 18 h at 110°C

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The amino and dimethylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cyclohexylamine Derivatives

(S)-2-Amino-N-(4-(benzyl(isopropyl)amino)cyclohexyl)-3-methylbutanamide (CAS: 1354009-77-0)

- Molecular Formula : C21H35N3O

- Molecular Weight : 345.52 g/mol

- Key Differences: Replaces the dimethylamino group with a benzyl(isopropyl)amino substituent.

- The absence of dimethylamino may reduce chelation capacity compared to the target compound .

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

- Molecular Formula : C15H18F5N3S

- Molecular Weight : 367.38 g/mol

- Key Differences : Thiourea linkage instead of amide; perfluorophenyl group introduces strong electron-withdrawing effects.

- Implications : Thiourea derivatives often exhibit stronger hydrogen-bonding capabilities, which could enhance binding to biological targets like kinases or proteases. The perfluorophenyl group increases lipophilicity and chemical inertness, favoring applications in materials science or as enzyme inhibitors .

Functional Group Comparisons: Amides vs. Thioureas

Tabulated Comparison of Key Properties

Biological Activity

2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide, often referred to as a cyclohexyl derivative, is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound features an amino group, a cyclohexyl ring, and a butanamide moiety, which contribute to its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C16H33N3O |

| Molecular Weight | 283.45 g/mol |

| IUPAC Name | 2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide |

| InChI | InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3 |

| InChI Key | RRVXFWJLEDKVRH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N |

The biological activity of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. These interactions can modulate their activity, leading to significant biological effects. Research indicates that this compound may exhibit properties similar to other amino-cyclohexyl derivatives, particularly in the context of neuropharmacology and cancer therapy.

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This suggests applications in treating disorders such as depression and anxiety.

- Cancer Therapy : Research indicates that derivatives of cyclohexyl amines may possess anticancer properties. For instance, compounds structurally related to 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Cytotoxicity : A study evaluated a series of cyclohexyl derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications to the cyclohexyl structure enhanced cytotoxicity compared to standard treatments like bleomycin .

- Dopamine Receptor Interaction : Another investigation focused on the interaction of substituted aminoindans with dopamine receptors, revealing that specific substitutions could enhance binding affinity and selectivity towards D(3) receptors, suggesting a potential pathway for developing antipsychotic medications .

Comparative Analysis with Similar Compounds

The uniqueness of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide lies in its specific combination of functional groups compared to similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Aminoindans (various substitutions) | Antipsychotic properties |

| Piperidine derivatives (structurally similar) | Anticancer activity |

| Cyclohexyl amines (general class) | Neuroactive effects |

This comparative analysis underscores the potential for targeted modifications to enhance therapeutic efficacy.

Q & A

Basic: What synthetic strategies ensure stereochemical control during the synthesis of 2-Amino-N-((1S)-2-(dimethylamino)cyclohexyl)-N-isopropyl-3-methylbutanamide?

Methodological Answer:

The synthesis of this compound requires precise stereochemical control, particularly for the (1S)-configured cyclohexylamine moiety. A multi-step approach is recommended:

Chiral Pool Synthesis : Start with enantiomerically pure cyclohexane derivatives, such as (1R,2R)-diaminocyclohexane (as seen in thiourea catalysts in ), to retain stereochemical integrity.

Asymmetric Catalysis : Utilize chiral catalysts like (S,S)-TUC (1-(3,5-bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea) to induce stereoselectivity during amide bond formation.

Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) during alkylation or acylation steps to prevent racemization, as demonstrated in Edoxaban intermediate synthesis .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm stereochemistry and substituent positions, referencing structural analogs like N-((1R,2R)-2-aminocyclohexyl)thiourea derivatives .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns against theoretical values (e.g., CHNO for related compounds in ).

Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to confirm enantiomeric excess (>98% ee) .

Advanced: How can enantiomeric impurities be resolved during large-scale synthesis?

Methodological Answer:

Enantiomeric impurities often arise from incomplete stereochemical control. Resolution strategies include:

Diastereomeric Crystallization : Form salts with chiral acids (e.g., tartaric acid) to separate diastereomers via differential solubility .

Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to racemize undesired enantiomers during synthesis .

Chromatographic Purification : Use preparative chiral HPLC with columns optimized for tertiary amine separations, as described for Edoxaban intermediates .

Advanced: What computational approaches predict the compound’s pharmacological targets and binding affinities?

Methodological Answer:

Molecular Docking : Perform docking studies using software like AutoDock Vina to model interactions with opioid receptors (e.g., µ-opioid receptor), referencing structural analogs like U-47700 .

QSAR Modeling : Develop quantitative structure-activity relationship models based on cyclohexylamine derivatives to predict bioactivity .

MD Simulations : Conduct molecular dynamics simulations to assess stability of ligand-receptor complexes over time, leveraging data from structurally related compounds .

Basic: What are optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

Temperature : Store at -20°C under inert gas (Ar/N) to prevent oxidation and hydrolysis .

Light Sensitivity : Use amber vials to avoid photodegradation, as recommended for thiourea derivatives in .

Moisture Control : Store with desiccants (e.g., silica gel) to prevent hydrate formation, critical for hygroscopic amines .

Advanced: How does stereochemistry influence pharmacological activity compared to analogs like U-47700?

Methodological Answer:

Receptor Selectivity : The (1S)-cyclohexyl configuration may enhance µ-opioid receptor binding compared to U-47700’s (1S,2S) isomer, as seen in SAR studies of cyclohexylamine opioids .

Metabolic Stability : Methyl branching (3-methylbutanamide) likely reduces CYP450-mediated metabolism compared to U-47700’s dichlorobenzamide group .

In Vivo Efficacy : Comparative animal studies (e.g., tail-flick assay) are required to quantify potency differences, guided by U-47700’s reported EC values .

Basic: How can reaction yields be optimized in multi-step syntheses?

Methodological Answer:

Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., amine acylation) .

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, as shown in Edoxaban intermediate synthesis .

Catalyst Loading : Optimize chiral catalyst ratios (e.g., 5-10 mol% for (S,S)-TUC) to balance cost and yield .

Advanced: What methodologies are effective for impurity profiling in the final compound?

Methodological Answer:

LC-MS/MS : Identify trace impurities (e.g., N-isopropyl degradation products) using high-sensitivity tandem mass spectrometry .

Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to characterize degradation pathways .

Synthetic Byproduct Tracking : Cross-reference impurities with intermediates like N-((1S,2R,4S)-2-aminocyclohexyl) derivatives .

Advanced: What in vitro assays are suitable for evaluating the compound’s metabolic stability?

Methodological Answer:

Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS .

CYP Inhibition Screening : Test inhibition of CYP3A4/2D6 using fluorogenic substrates, critical for predicting drug-drug interactions.

Plasma Stability Tests : Assess hydrolysis in rat/human plasma at 37°C over 24 hours, referencing protocols for U-47700 .

Basic: How can the compound’s solubility be improved for in vivo studies?

Methodological Answer:

Salt Formation : Prepare hydrochloride salts via reaction with HCl gas, as done for Bisolvon analogs .

Co-Solvent Systems : Use PEG-400/water mixtures (70:30) to enhance aqueous solubility .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100-200 nm) for sustained release, validated for similar lipophilic amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.